Benzene, 1-methoxy-4-[(1-methylethyl)thio]-
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Overview
Description
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- is an organic compound with the molecular formula C10H14OS It is a derivative of benzene, where a methoxy group and an isopropylthio group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, methanol, and isopropylthiol.
Methoxylation: Benzene is first reacted with methanol in the presence of a catalyst, such as sulfuric acid, to introduce the methoxy group.
Thioether Formation: The methoxylated benzene is then reacted with isopropylthiol under basic conditions, such as using sodium hydroxide, to form the isopropylthio group.
Industrial Production Methods
Industrial production of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[(1-methylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and isopropylthio groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-(1-methylethyl)-: Similar structure but lacks the thioether group.
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-: Contains an additional methyl group.
Benzene, (1-methoxy-1-methylethyl)-: Different positioning of the methoxy and isopropyl groups.
Uniqueness
Benzene, 1-methoxy-4-[(1-methylethyl)thio]- is unique due to the presence of both methoxy and isopropylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
7205-61-0 |
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Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-methoxy-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3 |
InChI Key |
MJVQNQFTOQCSFX-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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